N,N'-2,6-pyridinediyldiisonicotinamide
Description
N,N'-2,6-Pyridinediyldiisonicotinamide is a symmetric aromatic di-amide compound featuring a central 2,6-disubstituted pyridine ring. Each of the pyridine's 2- and 6-positions is linked via an amide bond to an isonicotinamide group (4-pyridinecarboxamide). The pyridine core and amide functionalities enable hydrogen bonding and π-π stacking interactions, which may influence solubility, thermal stability, and reactivity. While specific data on this compound are absent in the provided evidence, structural analogs suggest its utility in research settings .
Properties
IUPAC Name |
N-[6-(pyridine-4-carbonylamino)pyridin-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(12-4-8-18-9-5-12)21-14-2-1-3-15(20-14)22-17(24)13-6-10-19-11-7-13/h1-11H,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOZPPCIJLVAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related diamides and aromatic derivatives to highlight differences in molecular features, properties, and applications.
Table 1: Structural and Functional Comparison
*Molecular weights for the target compound are estimated based on structural analogs.
Key Comparisons:
Core Aromatic System :
- The target compound’s 2,6-pyridine core differs from N,N'-Diacetyl-1,4-phenylenediamine ’s benzene ring . Pyridine’s basic nitrogen enhances polarity and metal-coordination capability, unlike benzene’s inert π-system.
- Benzathine benzylpenicillin uses a bicyclic β-lactam core, which is critical for its antibiotic activity, contrasting with the pyridine/amide system’s research-oriented roles.
Substituent Effects: The isonicotinamide groups (4-pyridinecarboxamide) in the target compound introduce additional nitrogen sites and hydrogen-bonding capacity compared to N,N'-Diacetyl-1,4-phenylenediamine’s aliphatic acetyl groups. This may increase solubility in polar solvents like DMSO or methanol.
Applications :
- While Benzathine benzylpenicillin is a clinically used antibiotic , the target compound and N,N'-Diacetyl-1,4-phenylenediamine are likely restricted to laboratory research due to their structural complexity and lack of pharmaceutical data .
Research Findings (Inferred from Structural Analogs):
- Thermal Stability : Pyridine-based diamides (e.g., the target compound) typically exhibit higher melting points (>200°C) than benzene analogs due to stronger intermolecular hydrogen bonding .
- Solubility : The pyridine core may improve aqueous solubility compared to purely aromatic systems, though exact data require further study.
Limitations and Contradictions in Evidence
- Comparisons are extrapolated from structural analogs (e.g., N,N'-Diacetyl-1,4-phenylenediamine and penicillin derivatives ).
- No contradictions exist among the sources, but the absence of direct data on the target compound limits specificity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-2,6-pyridinediyldiisonicotinamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with isonicotinamide moieties under palladium-catalyzed cross-coupling conditions. To optimize yields, use inert atmospheres (e.g., argon) and monitor reaction progress via HPLC or TLC. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can mitigate side reactions like hydrolysis of the amide bond . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product from unreacted precursors .
Q. How can researchers confirm the structural integrity of N,N'-2,6-pyridinediyldiisonicotinamide post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Compare and NMR peaks with predicted shifts for pyridine and isonicotinamide moieties. Look for characteristic aromatic protons at δ 7.5–8.5 ppm and amide protons at δ 9.0–10.0 ppm .
- X-ray Crystallography : Resolve single-crystal structures to confirm spatial arrangement, particularly hydrogen-bonding patterns (e.g., N–H⋯N or O–H⋯O interactions) that stabilize the dimeric form .
- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF, ensuring m/z matches the theoretical value (e.g., ~400–500 Da depending on substituents) .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : N,N'-2,6-pyridinediyldiisonicotinamide serves as a ligand in metalloenzyme studies or a precursor for fluorescent probes. For example, its pyridine core can coordinate with transition metals (e.g., Cu) to mimic enzyme active sites. In cellular assays, conjugate the compound with fluorophores (e.g., anthracene derivatives) via Suzuki coupling to track subcellular localization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for N,N'-2,6-pyridinediyldiisonicotinamide derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct:
- DSC/TGA Analysis : Identify phase transitions or solvent retention that alter solubility profiles .
- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate micronized particles (<10 µm) with enhanced aqueous solubility.
- Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water) to differentiate intrinsic solubility from kinetic solubility .
Q. What strategies mitigate air sensitivity during functionalization of the pyridine core?
- Methodological Answer : Protect reactive sites (e.g., amide groups) with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups prior to functionalization. Perform reactions in anhydrous solvents (e.g., CHCl) under strict oxygen-free conditions using Schlenk lines. Monitor reaction progress via in situ IR spectroscopy to detect intermediates prone to oxidation .
Q. How do steric effects from substituents influence the compound’s coordination chemistry?
- Methodological Answer : Use computational modeling (DFT or MD simulations) to predict steric hindrance from bulky groups (e.g., 2,6-diisopropylphenyl). Validate with experimental
- Cyclic Voltammetry : Compare redox potentials of metal complexes to assess ligand field strength.
- Single-Crystal XRD : Analyze bond angles and torsion angles to quantify steric strain (e.g., Tolman cone angles >170° indicate severe hindrance) .
Q. What experimental designs are recommended for studying the compound’s role in supramolecular assemblies?
- Methodological Answer : Design host-guest systems using cucurbiturils or cyclodextrins. Monitor assembly via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
